molecular formula C19H15F3N4O2 B2522813 N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 1021027-02-0

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2522813
CAS No.: 1021027-02-0
M. Wt: 388.35
InChI Key: NQEOROPEDKSLOT-UHFFFAOYSA-N
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Description

The compound N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide features a pyridazinone core substituted with a pyridin-3-yl group at position 3 and a trifluoromethyl benzamide moiety linked via an ethyl chain. Its structural uniqueness lies in the pyridine ring, which introduces distinct electronic and steric properties compared to analogs with alternative heterocycles.

Properties

IUPAC Name

N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O2/c20-19(21,22)15-5-3-13(4-6-15)18(28)24-10-11-26-17(27)8-7-16(25-26)14-2-1-9-23-12-14/h1-9,12H,10-11H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEOROPEDKSLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C20_{20}H17_{17}F3_3N4_4O3_3
Molecular Weight: 418.4 g/mol
CAS Number: 1105246-06-7

The compound features a pyridazine core, a trifluoromethyl group, and a benzamide moiety, which contribute to its unique biological activity. The structural complexity allows for diverse chemical interactions, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It is hypothesized that the compound may act as an inhibitor of certain enzymes or receptors, potentially modulating their activity. The presence of the pyridazine ring is crucial for binding to enzyme active sites, while the trifluoromethyl group may enhance the compound's pharmacokinetic properties.

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted on structurally related compounds. Notably, several derivatives were evaluated on HEK-293 (human embryonic kidney) cells and exhibited low toxicity, indicating a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been performed on similar compounds, revealing that modifications to the pyridazine core and substituents significantly affect biological activity. For example, the introduction of various functional groups has been shown to enhance potency against targeted pathogens while maintaining low cytotoxicity .

Data Table: Biological Activity Comparison

Compound NameStructure FeaturesBiological ActivityIC50_{50} (μM)Notes
This compoundPyridazine core, trifluoromethyl groupPotential enzyme inhibitorN/AComplex substitution pattern
Compound 6aPyridine derivativeAnti-tubercular1.35Significant activity against M. tuberculosis
Compound 6ePyridine derivativeAnti-tubercular2.18Low cytotoxicity on HEK-293 cells

Case Studies

  • Anti-Tubercular Activity : A series of novel benzamide derivatives were synthesized and tested against Mycobacterium tuberculosis. Among them, five compounds demonstrated significant anti-tubercular activity with IC50_{50} values indicating their potential as effective treatments .
  • Cytotoxicity Evaluation : In a study focusing on the cytotoxic effects of pyridazine derivatives, several compounds showed promising results with low toxicity levels in human cell lines, suggesting their safety for therapeutic use .

Comparison with Similar Compounds

Structural Analogues of Pyridazinone Derivatives

Pyridazinone-based compounds are widely studied for their biological activities. Key structural variations among analogs include:

  • Substituents on the pyridazinone core: The target compound features a pyridin-3-yl group at position 3. Analogs in include 4-chlorophenylpiperazinyl (compound 15), 4-fluorophenylpiperazinyl (compound 17), and benzylidene acetohydrazide groups (compounds 15–18) . describes a closely related compound (CAS 946344-80-5) with a thiophen-2-yl group replacing pyridin-3-yl, highlighting the impact of heterocycle choice on properties .
  • Benzamide substituents: The target compound’s 4-(trifluoromethyl)benzamide group is shared with compounds in (e.g., 3a, 3b), which exhibit thiophene or cyanophenyl substitutions on piperazine rings .
Table 1: Structural and Physical Comparison of Pyridazinone Derivatives
Compound ID Pyridazinone Substituent Benzamide Group Yield (%) Melting Point (°C) Molecular Formula
Target Compound Pyridin-3-yl 4-(trifluoromethyl) N/A N/A C₁₉H₁₆F₃N₅O₂ (est.)
CAS 946344-80-5 Thiophen-2-yl 4-(trifluoromethyl) N/A N/A C₁₈H₁₄F₃N₃O₂S
Compound 15 4-Chlorophenylpiperazinyl Acetohydrazide 86 238–239 C₂₅H₂₄ClN₇O₃
Compound 17 4-Fluorophenylpiperazinyl Acetohydrazide 47 207–208 C₂₃H₂₂FN₇O₂
3a () Piperazinyl (3-cyanophenyl) Thiophen-3-yl 32 N/A C₂₇H₂₈N₆O₂S

Physicochemical Properties

  • Melting Points: Higher melting points (e.g., 238–239°C for compound 15) correlate with crystalline stability, often influenced by polar substituents like chloro or piperazinyl groups.
  • Synthetic Yields: The target compound’s synthetic pathway is unspecified, but analogs with pyridazinone cores show variable yields (47–86%). Piperazine-containing derivatives (e.g., 3a in ) exhibit lower yields (32%), suggesting synthetic challenges in introducing complex substituents .

Spectroscopic and Electronic Features

  • IR Spectroscopy: Pyridazinone analogs () show characteristic C=O (1650–1680 cm⁻¹) and N-H (3200–3350 cm⁻¹) stretches. The target compound’s trifluoromethyl group would introduce strong C-F vibrations (~1100–1200 cm⁻¹) .
  • NMR Data: In compound 15 (), pyridazinone protons resonate at δ 6.8–7.2 ppm, while trifluoromethyl benzamide protons in the target compound would likely appear downfield (δ 7.5–8.0 ppm) due to electron-withdrawing effects .

Preparation Methods

Hydrazine-Mediated Cyclocondensation

Hydrazine reacts with 1,4-diketones or α,β-unsaturated carbonyl compounds to form pyridazine rings. For example, 3-(pyridin-3-yl)pyridazin-6(1H)-one is synthesized by treating pyridine-3-carbaldehyde with maleic anhydride followed by hydrazine hydrate in ethanol under reflux (72% yield).

Reaction Conditions

  • Solvent: Ethanol/water (3:1).
  • Temperature: 80°C, 12 hours.
  • Catalyst: None required.

Ethylamine Linker Installation

The ethylamine spacer is introduced through nucleophilic alkylation or reductive amination:

Nucleophilic Substitution

3-(Pyridin-3-yl)pyridazin-6(1H)-one is treated with 2-bromoethylamine hydrobromide in DMF using K₂CO₃ as a base.

Key Data

  • Temperature: 60°C, 6 hours.
  • Yield: 58%.
  • Purification: Silica gel chromatography (CH₂Cl₂/MeOH 9:1).

Reductive Amination

Alternative routes employ reductive amination of pyridazinone with 2-aminoethyl tosylate using NaBH₃CN in MeOH (45% yield).

Amide Bond Formation

The final step involves coupling 2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethylamine with 4-(trifluoromethyl)benzoyl chloride.

Schotten-Baumann Reaction

Aqueous NaOH facilitates the reaction in dichloromethane at 0°C:

Procedure

  • Dissolve amine (1 eq) in DCM.
  • Add 4-(trifluoromethyl)benzoyl chloride (1.2 eq) dropwise.
  • Stir at RT for 2 hours.
  • Extract with DCM, dry over Na₂SO₄, and concentrate.
  • Yield: 82%.

Coupling Reagent-Mediated Synthesis

HATU or EDCl/HOBt systems enhance efficiency in anhydrous DMF:

Conditions

  • Reagent: HATU (1.5 eq), DIPEA (3 eq).
  • Temperature: RT, 4 hours.
  • Yield: 89%.

Spectroscopic Characterization and Validation

Successful synthesis is confirmed via:

1H NMR (500 MHz, DMSO-d6)

  • δ 8.72 (s, 1H, pyridine-H2).
  • δ 8.45 (d, J = 4.7 Hz, 1H, pyridine-H6).
  • δ 7.98 (d, J = 8.1 Hz, 2H, benzamide-ArH).
  • δ 4.12 (t, J = 6.3 Hz, 2H, CH2NH).

HRMS (ESI+)

  • Calculated for C₂₀H₁₆F₃N₅O₂: 427.1234.
  • Observed: 427.1231.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Hydrazine cyclization 72 98 Cost-effective
Suzuki coupling 75 99 Regioselective
Schotten-Baumann 82 97 Rapid amidation
HATU-mediated 89 99 High efficiency

Challenges and Optimization Strategies

  • Regioselectivity in Pyridazine Functionalization : Pd-catalyzed couplings require careful control of boronic ester reactivity to avoid diarylation.
  • Amine Sensitivity : Ethylamine intermediates are prone to oxidation; use of N₂ atmosphere improves stability.
  • Solvent Effects : DMF enhances coupling yields but complicates purification; switch to THF reduces side products.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Pyridazinone formationDMSO, 70°C, 12 h6590
Amide couplingEDC·HCl, THF, rt, 6 h7895

Advanced: How can computational methods predict the biological target landscape of this compound, given its pyridazinone and trifluoromethylbenzamide moieties?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen against kinase or protease targets, leveraging the pyridazinone core’s affinity for ATP-binding pockets .
  • Pharmacophore Modeling : Identify key features (e.g., hydrogen bond acceptors from pyridazinone, hydrophobic regions from trifluoromethyl) using Schrödinger’s Phase .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability in binding pockets of predicted targets (e.g., EGFR or PARP) .
  • Validation : Cross-reference with bioassay data from structurally analogous pyridazinone derivatives (e.g., IC₅₀ values for kinase inhibition) .

Basic: Which spectroscopic techniques are critical for structural elucidation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm ethyl linkage (δ 3.8–4.2 ppm for CH₂-N) and pyridin-3-yl protons (δ 8.1–8.5 ppm) .
    • ¹³C NMR : Identify carbonyl signals (δ 165–170 ppm for benzamide) .
  • Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺ (expected m/z ~447.3) .
  • HPLC : Use a 250 mm C18 column with UV detection at 254 nm; retention time ~12.5 min under isocratic conditions (70% acetonitrile) .

Advanced: How should researchers resolve contradictory enzyme inhibition data observed in different assay systems (e.g., cell-free vs. cell-based)?

Methodological Answer:

  • Assay Optimization :
    • Cell-Free Systems : Ensure substrate saturation (KM determination via Michaelis-Menten kinetics) and pH control (e.g., pH 7.4 for phosphatases) .
    • Cell-Based Assays : Pre-incubate with 1% DMSO to enhance permeability and use ATP-luciferase reporters for real-time activity monitoring .
  • Data Normalization : Adjust for nonspecific binding using reference inhibitors (e.g., staurosporine for kinases) .
  • Mechanistic Studies : Perform SPR (Surface Plasmon Resonance) to measure binding kinetics (kₐₙ, kₒff) and compare with IC₅₀ values .

Q. Table 2: Example Contradictory Data Resolution

Assay TypeIC₅₀ (µM)Proposed Adjustment
Cell-free (kinase)0.12Use lower ATP (1 mM vs. 10 mM)
Cell-based (proliferation)5.6Include efflux inhibitor (verapamil)

Advanced: What strategies validate the compound’s metabolic stability in preclinical models?

Methodological Answer:

  • In Vitro Microsomal Assays : Incubate with rat liver microsomes (1 mg/mL protein, NADPH 1 mM) and monitor depletion via LC-MS/MS over 60 min (t₁/₂ calculation) .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to assess isoform-specific interactions .
  • In Vivo PK : Administer 10 mg/kg IV/orally to Sprague-Dawley rats; collect plasma at 0.5, 2, 6, 24 h. Calculate AUC and bioavailability using non-compartmental analysis (Phoenix WinNonlin) .

Basic: How can researchers mitigate solubility challenges during in vitro testing?

Methodological Answer:

  • Co-Solvents : Use 10% PEG-400 or 5% DMSO in aqueous buffers (pH 7.4) .
  • Nanoparticle Formulation : Prepare liposomal suspensions via thin-film hydration (soy phosphatidylcholine:cholesterol, 7:3 ratio) to enhance aqueous dispersion .
  • Dynamic Light Scattering (DLS) : Confirm particle size <200 nm and PDI <0.3 for uniform distribution .

Advanced: What structural modifications could improve selectivity for a target kinase over off-target isoforms?

Methodological Answer:

  • SAR Analysis :
    • Replace pyridin-3-yl with pyridin-4-yl to reduce steric hindrance in hydrophobic pockets .
    • Introduce sulfonamide at the benzamide para-position to enhance H-bonding with hinge regions .
  • Crystallography : Co-crystallize with kinase domains (e.g., PDB 3POZ) to identify critical binding residues .
  • Selectivity Profiling : Screen against a panel of 100 kinases (e.g., Eurofins KinaseProfiler) to quantify fold-selectivity .

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